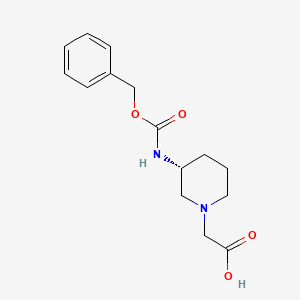![molecular formula C15H24N2O B7916540 2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916540.png)
2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry for drug development . This compound features a piperidine ring substituted with a benzyl-methyl-amino group and an ethanol moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl chloride and methylamine under basic conditions.
Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate with ethylene oxide or ethylene glycol under acidic or basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl-methyl-amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-propanol
- **2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-butanol
- **2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-methanol
Uniqueness
2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol moiety provides additional functionalization possibilities, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-[3-[benzyl(methyl)amino]piperidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(12-14-6-3-2-4-7-14)15-8-5-9-17(13-15)10-11-18/h2-4,6-7,15,18H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNBLCVPFGTCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916475.png)
![{4-[(Benzyloxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916479.png)
![[3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916483.png)
![[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916487.png)
![[4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916502.png)
![{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916515.png)
![[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916527.png)
![[4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916535.png)
![{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916538.png)
![2-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916548.png)
![2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916552.png)
![2-[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916563.png)
![2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916567.png)
